2-(Carbamoylamino)-3,3-dimethylbutanoic acid chemical structure and properties
2-(Carbamoylamino)-3,3-dimethylbutanoic acid chemical structure and properties
An In-Depth Technical Guide to 2-(Carbamoylamino)-3,3-dimethylbutanoic acid
Executive Summary
This technical guide provides a comprehensive overview of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic ureido amino acid. As a derivative of the bulky amino acid L-tert-leucine, this molecule possesses unique structural features, including a sterically hindered tertiary butyl group adjacent to the chiral center and a carbamoyl moiety capable of acting as a hydrogen bond donor and acceptor. While specific research on this exact molecule is limited, this guide synthesizes available data, discusses its chemical identity, outlines its physicochemical properties, and proposes a robust synthetic pathway based on established chemical principles. Furthermore, we explore the potential applications of this compound in drug discovery and medicinal chemistry, drawing parallels with other urea-containing molecules and hindered amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this novel chemical entity.
Introduction: A Unique Structural Scaffold
2-(Carbamoylamino)-3,3-dimethylbutanoic acid, also known as N-carbamoyl-tert-leucine, belongs to the class of ureido acids. It is structurally derived from the unnatural amino acid L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid), a leucine derivative recognized for its use as an ergogenic supplement and a building block in pharmaceutical synthesis[1][2]. The core structure is characterized by a butanoic acid backbone, a chiral center at the alpha-carbon (C2), and a bulky tert-butyl group at the C3 position.
The defining feature of the titular compound is the replacement of the primary amine of tert-leucine with a carbamoylamino (urea) group (-NH-CO-NH₂). The urea functionality is of central importance in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors[3]. This capacity often imparts high affinity and specificity to drug candidates. The combination of the sterically demanding tert-butyl group and the hydrogen-bonding-proficient urea moiety makes 2-(Carbamoylamino)-3,3-dimethylbutanoic acid a compelling scaffold for investigation in areas requiring specific molecular recognition and constrained peptide conformations.
Chemical Structure and Identifiers
The unambiguous identification of a chemical compound is foundational to all scientific inquiry. This section details the structural representation and standard chemical identifiers for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.
Chemical Structure
The two-dimensional structure of the molecule is depicted below, highlighting the key functional groups.
Caption: 2D structure of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.
Chemical Identifiers
For precise documentation and database retrieval, the following identifiers are used for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(Carbamoylamino)-3,3-dimethylbutanoic acid | N/A |
| CAS Number | 463943-04-6 | [4] |
| Molecular Formula | C₇H₁₄N₂O₃ | [4] |
| Molecular Weight | 174.2 g/mol | [4] |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)N | N/A |
| InChI | InChI=1S/C7H14N2O3/c1-7(2,3)5(6(11)12)9-4(8)10/h5H,1-3H3,(H,11,12)(H3,8,9,10) | N/A |
| InChIKey | UYJPIAXKRVMPJA-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the available data for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.
| Property | Value | Notes |
| Molecular Formula | C₇H₁₄N₂O₃ | Sourced from chemical vendor data.[4] |
| Molecular Weight | 174.2 g/mol | Sourced from chemical vendor data.[4] |
| Appearance | White to off-white solid | Inferred from related amino acid derivatives.[1] |
| Purity | Min. 95% | As specified by commercial suppliers.[4] |
| Solubility | Expected to have moderate solubility in water and polar organic solvents. | The parent amino acid, L-tert-leucine, has a water solubility of 125.5 g/L.[2] The addition of the polar urea group may enhance aqueous solubility compared to N-acylated derivatives. |
| Melting Point | >300 °C (decomposes) | The parent amino acid has a very high melting point.[2][5] This derivative is expected to have a similarly high melting point. |
| LogP | -1.77 (for parent amino acid) | The LogP for the parent amino acid is low, indicating high polarity.[5] The carbamoyl derivative is also expected to be highly polar. |
Proposed Synthesis and Experimental Protocol
Synthetic Strategy: Carbamoylation of tert-Leucine
The conversion of a primary amine to a urea derivative can be achieved through several methods. A common and effective laboratory-scale method is the reaction of the amine with an isocyanate generated in situ or, more simply, by direct reaction with a salt like potassium cyanate under acidic conditions. This process involves the nucleophilic attack of the amino group on cyanic acid (formed from the protonation of cyanate).
The proposed workflow is illustrated below.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed with clear checkpoints. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from (S)-2-amino-3,3-dimethylbutanoic acid.
Materials:
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(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) (1.0 eq)
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Potassium cyanate (KOCN) (1.5 eq)
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Deionized water
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution of Starting Material:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of (S)-2-amino-3,3-dimethylbutanoic acid in 100 mL of deionized water. Gentle heating may be required to achieve full dissolution.
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Rationale: Water is the solvent of choice due to the high polarity of the starting amino acid and the reagents.
-
-
Reagent Preparation:
-
In a separate beaker, dissolve 1.5 equivalents of potassium cyanate in 50 mL of deionized water.
-
Rationale: Using a slight excess of potassium cyanate ensures the reaction goes to completion. Preparing a separate solution allows for controlled addition.
-
-
Reaction Initiation and Progression:
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Cool the amino acid solution to 0-5 °C in an ice bath.
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Slowly add the potassium cyanate solution to the stirred amino acid solution over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add concentrated HCl dropwise to the reaction mixture until the pH is approximately 5.
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Rationale: The reaction is exothermic, and low temperature controls the reaction rate. The acidification protonates the cyanate to form cyanic acid (HNCO), the reactive electrophile, while keeping the amino group of the starting material sufficiently nucleophilic.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates completion.
-
Rationale: The extended reaction time ensures complete conversion. TLC provides a simple and effective method to validate the reaction's endpoint.
-
-
Work-up and Isolation:
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After completion, acidify the reaction mixture to pH 2 with concentrated HCl. This protonates the carboxylic acid group of the product, reducing its water solubility.
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Extract the aqueous layer three times with 100 mL portions of ethyl acetate.
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Rationale: Acidification is crucial for extracting the product into an organic solvent. Multiple extractions ensure maximum yield.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
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Recrystallize the crude solid from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain the pure 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.
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Rationale: Drying the organic phase removes residual water. Recrystallization is a standard and effective method for purifying solid organic compounds.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.
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Potential Applications and Research Context
While direct applications of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid are not documented, its structural motifs suggest significant potential in several areas of drug discovery.
-
Enzyme Inhibition: Urea derivatives are known inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[6][7] The combination of the urea's hydrogen-bonding capability with the bulky, lipophilic tert-butyl group could be leveraged to design potent and selective inhibitors for enzymes with corresponding hydrophobic pockets.
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Peptidomimetics: The parent amino acid, tert-leucine, is used to induce specific secondary structures (e.g., helices) in peptides due to its conformational rigidity. The N-carbamoyl derivative could serve as a unique building block in peptidomimetics, introducing a hydrogen-bonding side chain mimic while maintaining the conformational constraints imposed by the tert-butyl group.
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Dynamic Covalent Chemistry: Hindered urea bonds, particularly those involving bulky N-substituents like a tert-butyl group, have been shown to exhibit dynamic covalent behavior.[8] This property allows for the creation of self-healing and recyclable materials. Investigating whether the urea bond in this specific compound exhibits such dynamic properties could open avenues in materials science.
Conclusion
2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a structurally intriguing molecule that merges the steric bulk of tert-leucine with the potent hydrogen-bonding properties of a urea moiety. Although not extensively studied, its chemical properties can be reliably inferred, and its synthesis is achievable through established organic chemistry protocols. This guide provides the foundational knowledge—from its chemical identity and properties to a detailed synthetic protocol and prospective applications—to empower researchers and drug developers to explore the full potential of this unique chemical scaffold. Its promise lies in its potential utility as a building block for novel therapeutics, peptidomimetics, and advanced materials.
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